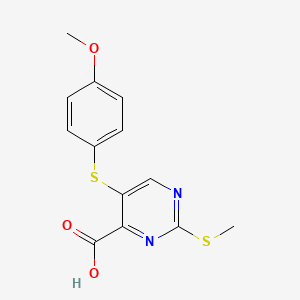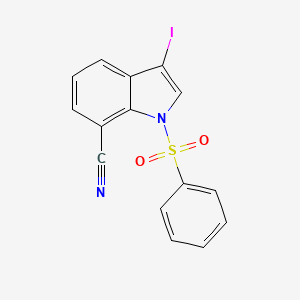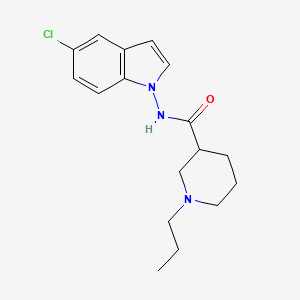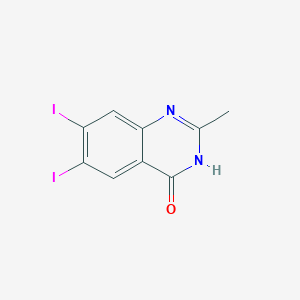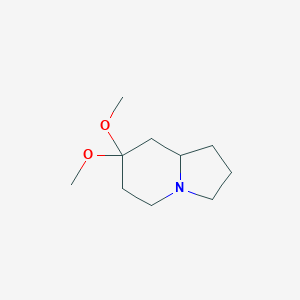
7,7-Dimethoxyoctahydroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethoxyoctahydroindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, characterized by its octahydroindolizine core with two methoxy groups at the 7th position, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyoctahydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride, followed by cyclization using methanesulfonic acid under reflux conditions in methanol . This method yields the desired indolizine derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethoxyoctahydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethoxyoctahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethoxyoctahydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
5,7-Dimethoxyindole: Known for its reactivity with aldehydes and ketones, leading to the formation of di- and tri-indolylmethanes.
7-Methoxycephalosporins: Used in the synthesis of antibiotics with effective activity against pathogenic microorganisms.
Uniqueness: 7,7-Dimethoxyoctahydroindolizine stands out due to its unique octahydroindolizine core and the presence of methoxy groups at the 7th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62240-40-8 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
7,7-dimethoxy-2,3,5,6,8,8a-hexahydro-1H-indolizine |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)5-7-11-6-3-4-9(11)8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
GBUNBYLZWXVSQH-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN2CCCC2C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
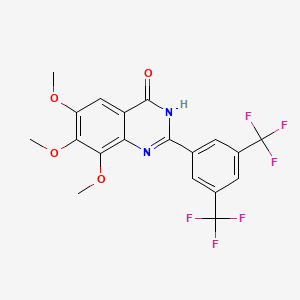
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
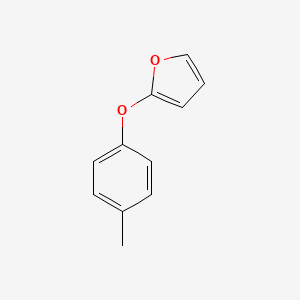
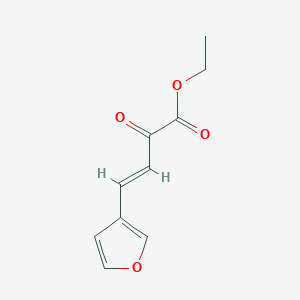
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
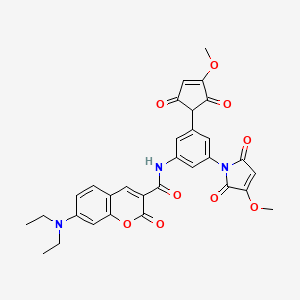
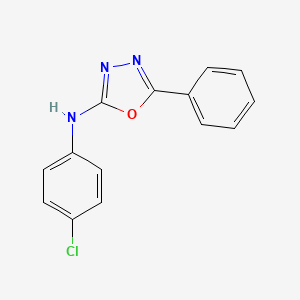
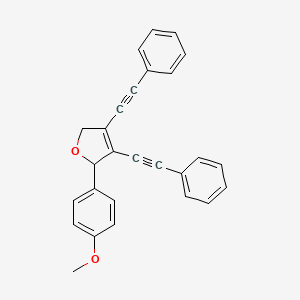
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
